![molecular formula C15H14O4 B090833 Peucedanin CAS No. 133-26-6](/img/structure/B90833.png)
Peucedanin
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Overview
Description
- This compound plays a role in various biological processes and has applications in scientific research and industry .
Sodium phenylpyruvate: , is a chemical compound with the molecular formula . It is a sodium salt of phenylpyruvic acid.
Preparation Methods
Synthetic Routes: Sodium phenylpyruvate can be synthesized from acetophenone. Here’s a common synthetic route
Industrial Production: Industrial methods may involve modifications of the above route or alternative processes.
Chemical Reactions Analysis
Reactions: Sodium phenylpyruvate serves as a substrate for enzymes such as phenylpyruvate decarboxylase and phenylpyruvate tautomerase.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For instance, decarboxylation reactions may require heat or specific catalysts.
Major Products: The major products formed during reactions involving sodium phenylpyruvate vary based on the specific reaction type.
Scientific Research Applications
Chemistry: Sodium phenylpyruvate is used in studies related to organic synthesis and enzyme kinetics.
Biology: It plays a role in metabolic pathways and enzymatic reactions.
Medicine: Research explores its potential therapeutic applications.
Industry: Applications include chemical production and pharmaceutical development.
Mechanism of Action
- The exact mechanism by which sodium phenylpyruvate exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
- Sodium phenylpyruvate’s uniqueness lies in its structure and reactivity. Similar compounds include other α-keto acids and carboxylic acid derivatives.
Biological Activity
Peucedanin, a furanocoumarin isolated from various species of the genus Peucedanum, has garnered significant interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is primarily extracted from Peucedanum officinale and Peucedanum tauricum, belonging to the Apiaceae family. It is recognized for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory effects.
This compound exhibits multiple mechanisms of action that contribute to its biological activities:
- Antiproliferative Effects : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa cells. It induces early apoptosis and blocks the G1 phase of the cell cycle, leading to decreased cell viability .
- Apoptosis Induction : Research indicates that this compound activates apoptotic pathways without causing necrosis. This is evidenced by decreased levels of heat-shock proteins (Hsp 27 and 72) in treated cells .
- Antibacterial Activity : this compound demonstrates antibacterial properties against several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. Its efficacy has been linked to its ability to inhibit bacterial growth and biofilm formation .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound, providing insights into its therapeutic potential:
- Anticancer Activity :
-
Antibacterial Properties :
- In vitro studies demonstrated that this compound exhibits minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.15 µg/mL against various bacterial strains. Molecular docking studies further elucidated its binding interactions with bacterial enzymes, enhancing understanding of its antibacterial mechanisms .
- Ethnobotanical Applications :
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other furanocoumarins:
Properties
CAS No. |
133-26-6 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)14-15(17-3)10-6-9-4-5-13(16)18-11(9)7-12(10)19-14/h4-8H,1-3H3 |
InChI Key |
YQBNJPACAUPNLV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
Canonical SMILES |
CC(C)C1=C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC |
melting_point |
85.0 °C |
Key on ui other cas no. |
133-26-6 |
Synonyms |
peucedanin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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